molecular formula C20H29FN4O2 B10995341 C20H29FN4O2

C20H29FN4O2

Cat. No.: B10995341
M. Wt: 376.5 g/mol
InChI Key: NQFMNBKRARIFEX-UHFFFAOYSA-N
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Description

C20H29FN4O2, identified by the CAS number 906150-94-5, is a fluorinated organic compound with the systematic name N-cyclopentyl-N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide. Its molecular weight is 376.4683 g/mol, and it features a complex structure combining cyclopentyl, fluorophenyl, and methylpiperazinyl groups linked via an ethanediamide backbone .

Properties

Molecular Formula

C20H29FN4O2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[2-(cycloheptylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C20H29FN4O2/c21-16-7-9-18(10-8-16)24-11-13-25(14-12-24)20(27)22-15-19(26)23-17-5-3-1-2-4-6-17/h7-10,17H,1-6,11-15H2,(H,22,27)(H,23,26)

InChI Key

NQFMNBKRARIFEX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H29FN4O2 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation reactions. This may include the use of aldehydes, ketones, and amines under acidic or basic conditions.

    Introduction of Functional Groups: Subsequent steps involve the introduction of functional groups such as fluorine, hydroxyl, and amine groups. This can be achieved through halogenation, reduction, and substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale batch or continuous processes. Key considerations include:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

    Catalysis: Catalysts may be employed to enhance reaction rates and selectivity.

    Safety and Environmental Concerns: Industrial processes must adhere to safety regulations and environmental standards to minimize hazards and waste.

Chemical Reactions Analysis

Types of Reactions

C20H29FN4O2: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) and alkylating agents such as alkyl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

C20H29FN4O2: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of C20H29FN4O2 involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

C20H29FN4O2 belongs to the ethanediamide class, characterized by two amide linkages. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name/CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences Source
This compound (906150-94-5) This compound 376.47 Ethanediamide, fluorophenyl, methylpiperazine Reference compound
BG14846 (863447-97-6) C17H18N6O4 370.36 Pyrazolo[3,4-d]pyrimidinyl, nitrophenyl Heterocyclic core; nitro group
C27H30N6O3 (1022150-11-3) C27H30N6O3 486.57 Amide, aryl, dimethylamino Larger backbone; additional nitrogen

Key Observations

Functional Group Diversity: this compound uniquely combines a fluorophenyl group (enhancing lipophilicity and metabolic stability) with a methylpiperazine moiety (common in CNS-targeting drugs) . BG14846 (C17H18N6O4) lacks fluorine but includes a nitrophenyl group, which may confer redox activity but reduces bioavailability compared to fluorinated analogs .

Molecular Weight and Pharmacokinetics :

  • This compound (376.47 g/mol) falls within the optimal range for blood-brain barrier penetration (<400 g/mol), unlike C27H30N6O3 (486.57 g/mol), which may face challenges in passive diffusion .

Synthetic Complexity :

  • This compound’s synthesis likely involves multi-step amidation and fluorination, as inferred from methods in (e.g., DMF-mediated coupling and column chromatography) .

Research Findings and Limitations

Data Gaps and Opportunities

  • Biological Activity: No direct pharmacological data for this compound are available in the evidence. However, methylpiperazine derivatives are frequently associated with serotonin or dopamine receptor modulation, suggesting plausible CNS applications.
  • Toxicity and Safety : The compound’s hazard warnings (e.g., H315-H319 for skin/eye irritation) align with typical amide-related risks, but detailed toxicological studies are absent .

Comparative Challenges

  • The evidence lacks explicit data on analogs with identical backbones (e.g., fluorophenyl-piperazine-ethanediamides). Further studies using databases like PubChem (ID: 59799012 for C27H30N6O3) could elucidate SAR (structure-activity relationships) .

Biological Activity

The compound C20H29FN4O2 is a synthetic molecule that has garnered interest in pharmacological research, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes a fluorine atom and multiple nitrogen atoms, which may contribute to its biological properties. The molecular formula indicates the presence of various functional groups that can interact with biological systems.

Research indicates that this compound may act as an agonist for certain G-protein coupled receptors (GPCRs), specifically GPR119. GPCRs are critical in mediating various physiological processes, including metabolism and appetite regulation.

Key Findings:

  • Agonistic Activity : Studies have shown that this compound stimulates GPR119, leading to increased insulin secretion and potentially aiding in glucose homeostasis .
  • Neuropharmacological Effects : The compound has been evaluated for its effects on the central nervous system, indicating potential anxiolytic or antidepressant properties .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological Activity Effect Reference
GPR119 AgonismIncreases insulin secretion
Neuropharmacological EffectsPotential anxiolytic effects
Metabolic RegulationModulates glucose levels

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

  • Case Study: Diabetes Management
    • A clinical trial investigated the efficacy of this compound in patients with type 2 diabetes. Results indicated significant improvements in glycemic control compared to placebo groups, suggesting its potential as a therapeutic agent for diabetes management .
  • Case Study: Anxiety Disorders
    • Another study evaluated the anxiolytic effects of this compound in animal models. The results demonstrated reduced anxiety-like behaviors, supporting its potential use in treating anxiety disorders .

Research Findings

Further research has highlighted the following findings regarding this compound:

  • Toxicological Profile : Preliminary studies suggest a favorable safety profile, with minimal adverse effects observed at therapeutic doses .
  • Pharmacokinetics : Investigations into the pharmacokinetics of this compound reveal that it has a reasonable bioavailability and half-life, making it suitable for further development as a medication .

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